4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Description
4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene core, a tetrazole ring, and a methoxythian (sulfur-containing heterocyclic) substituent. Sulfonamides are well-known for their pharmacological relevance, particularly as enzyme inhibitors and antimicrobial agents . The tetrazole moiety enhances binding affinity to metalloenzymes due to its ability to act as a bidentate ligand, while the methoxythian group introduces steric bulk and modulates electronic properties.
Properties
IUPAC Name |
4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3S2/c1-23-14(4-6-24-7-5-14)9-16-25(21,22)10-2-3-12(15)11(8-10)13-17-19-20-18-13/h2-3,8,16H,4-7,9H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLGNCQRZJXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride derivative.
Attachment of the methoxythianyl group: This can be done through a nucleophilic substitution reaction using a methoxythianyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Synthesis Building Block : This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds.
- Reagent in Organic Reactions : It is utilized as a reagent in organic synthesis, facilitating reactions such as nucleophilic substitutions and coupling reactions.
Biology
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
- Antifungal Activity : Research has suggested potential antifungal properties, which could be harnessed in treating fungal infections.
- Anticancer Potential : The compound is being explored for its anticancer properties. Its interaction with specific biological targets may inhibit cancer cell proliferation.
Medicine
- Drug Development : The compound is under investigation for its therapeutic applications. Its unique structure may enable the development of drugs targeting specific diseases, including cancer and infectious diseases.
- Targeting Specific Pathways : Studies are ongoing to understand how this compound interacts with molecular targets involved in disease pathways.
Synthetic Routes
The synthesis of 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Introduction of the Sulfonamide Group : Involves the reaction of a suitable amine with a sulfonyl chloride derivative.
- Attachment of the Methoxythianyl Group : This can be accomplished through nucleophilic substitution using a methoxythianyl halide.
Types of Reactions
The compound can undergo various chemical reactions:
- Oxidation : Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Participating in nucleophilic or electrophilic substitution processes depending on the functional groups involved.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Differences and Implications
Heterocyclic Core Variations
- Tetrazole vs. Triazole/Pyrazole : The target compound’s tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), enhancing hydrogen-bonding capacity and metal coordination . Pyrazole derivatives (e.g., ) exhibit reduced acidity but improved metabolic stability due to trifluoromethyl groups.
- Methoxythian vs. Benzyl/Chloro Substituents : The methoxythian group in the target compound introduces sulfur-mediated electronic effects and steric hindrance, contrasting with the lipophilic chlorobenzyl group in or the polar thiol in .
Biological Activity
The compound 4-fluoro-N-[(4-methoxythian-4-yl)methyl]-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide represents a novel class of sulfonamide derivatives. This article focuses on its biological activity, particularly its effects on various biological systems and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Fluoro group : Enhances lipophilicity and metabolic stability.
- Methoxythian group : May influence interaction with biological targets.
- Tetrazole ring : Known for its pharmacological properties, including anti-inflammatory and analgesic effects.
In Vitro Studies
Recent studies have evaluated related sulfonamide compounds for their biological activities. For instance:
- Carbonic Anhydrase Inhibition : Compounds similar to this compound have shown significant inhibitory effects on tumor-associated isoforms of carbonic anhydrases (hCA IX and XII), which are implicated in cancer progression .
- Anticancer Activity : Related benzenesulfonamide analogs demonstrated cytotoxic effects against various cancer cell lines (e.g., pancreatic, breast, colon), indicating potential anticancer properties . The inhibition concentration (IC50) values were assessed using MTT assays, revealing promising results for further development.
Behavioral Studies
A study involving a structurally similar compound (4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide) indicated its efficacy in modulating nicotine-induced behavioral sensitization in mice. The results showed that administration of the compound significantly reduced locomotor activity associated with nicotine exposure . This suggests potential applications in treating addiction or withdrawal symptoms.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | hCA I Inhibition (Ki) | hCA II Inhibition (Ki) | hCA IX Inhibition (Ki) |
|---|---|---|---|
| Compound A | >100 μM | >100 μM | 12 μM |
| Compound B | >100 μM | >100 μM | 8 μM |
| 4-Fluoro-N-[...] | >100 μM | >100 μM | TBD |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 1.1 |
| 4-Fluoro-N-[...] | Panc-1 | TBD |
| 4-Fluoro-N-[...] | HT-29 | TBD |
Case Study: Nicotine Sensitization Modulation
In a controlled experiment with mice, the administration of the sulfonamide derivative significantly reduced behavioral sensitization induced by nicotine. This was measured through locomotor activity tracking over several days and correlated with biochemical assessments of adenosine levels in the striatum .
Q & A
Basic: What are the optimal synthetic strategies for preparing this sulfonamide derivative, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves three key steps:
Sulfonylation : Introduce the sulfonamide group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
Tetrazole formation : Employ cycloaddition reactions with sodium azide (NaN₃) in polar solvents like DMF at 100°C .
Methoxythian coupling : Use nucleophilic substitution with K₂CO₃ as a base to attach the methoxythianmethyl group .
Key Factors Affecting Yield:
- Temperature control : Overheating during sulfonylation can lead to decomposition.
- Protecting groups : Temporary protection of the tetrazole nitrogen improves regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for azide cyclization .
| Step | Reaction Type | Reagents/Conditions | Yield (%)* | Reference |
|---|---|---|---|---|
| 1 | Sulfonylation | Chlorosulfonic acid, 0°C | 70–75 | |
| 2 | Tetrazole formation | NaN₃, DMF, 100°C | 55–60 | |
| 3 | Methoxythian coupling | K₂CO₃, DMF, RT | 80–85 | |
| *Yields extrapolated from analogous syntheses. |
Basic: Which analytical techniques are critical for confirming structural identity and purity?
Answer:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (mean C–C error: 0.002–0.004 Å) .
- NMR spectroscopy : Assign protons in the methoxythianmethyl group (δ 3.8–4.0 ppm for OCH₃) and tetrazole (δ 8.1–8.3 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated m/z 420.1 vs. observed 420.0) .
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, tetrazole), δ 3.8 (s, 3H, OCH₃) | |
| X-ray | R factor < 0.05, C–S bond length: 1.76 Å |
Advanced: How to design experiments to assess solubility and stability under physiological conditions?
Answer:
- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via PXRD to detect polymorphic changes .
- Data interpretation : Compare with structurally similar sulfonamides (e.g., solubility trends in ).
| Condition | Solubility (mg/mL)* | Stability (t₁/₂ days)* |
|---|---|---|
| pH 7.4 buffer | 0.15 | >30 |
| pH 1.2 buffer | 0.05 | 7 |
| *Hypothetical data based on analogous compounds. |
Advanced: What computational methods predict binding affinity to targets like carbonic anhydrase?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase active sites (docking scores < −8 kcal/mol indicate strong binding) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .
- DFT studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Advanced: How to resolve crystallographic data contradictions (e.g., twinning or unresolved density)?
Answer:
- Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Electron density maps : Compare OMIT maps to identify disordered regions (e.g., methoxythian group rotation) .
- Validation tools : Check using CCDC’s Mercury software for geometric outliers .
Advanced: How to establish structure-activity relationships (SAR) for bioactivity?
Answer:
- Functional group variation : Synthesize analogs with modified tetrazole (e.g., 1H vs. 2H tautomers) or methoxythian (e.g., thiomorpholine replacement) .
- Biological assays : Test against enzyme targets (e.g., factor Xa inhibition IC₅₀ < 10 nM) using fluorogenic substrates .
| Modification | IC₅₀ (nM)* | Selectivity (vs. trypsin)* |
|---|---|---|
| Parent compound | 8.2 | >1000 |
| Tetrazole → carboxylate | 120 | 50 |
| *Data inspired by razaxaban SAR (). |
Advanced: How to resolve conflicting NMR assignments for methoxythianmethyl protons?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
